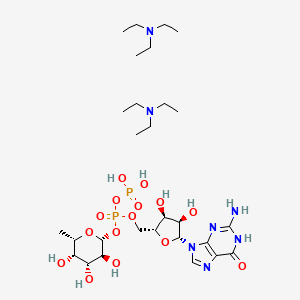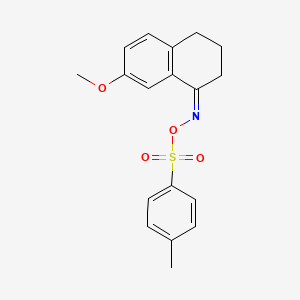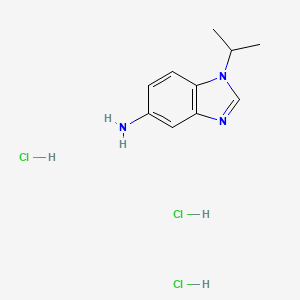![molecular formula C11H22N2O3 B13832237 (R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)
(R)-2-[(Boc-(methyl)amino)methyl]-morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate is an organic compound that features a morpholine ring substituted with a tert-butyl methylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate typically involves the reaction of morpholine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Morpholine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl morpholin-2-ylcarbamate.
Step 2: The intermediate product is then reacted with methylamine to yield ®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The morpholine ring and carbamate group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
- tert-Butyl N-methyl-N-[(2R)-morpholin-2-yl]methylcarbamate
Uniqueness
®-tert-butyl methyl(morpholin-2-ylmethyl)carbamate is unique due to its specific stereochemistry, which can influence its biological activity and binding affinity. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-[[(2R)-morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
InChI-Schlüssel |
NWUVCNHMCLDAOF-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)C[C@H]1CNCCO1 |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC1CNCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)
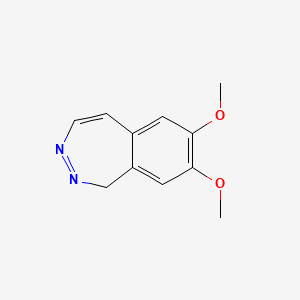
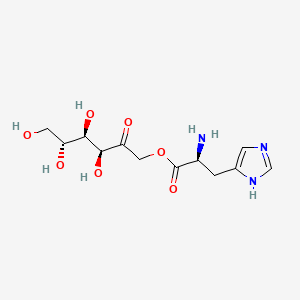
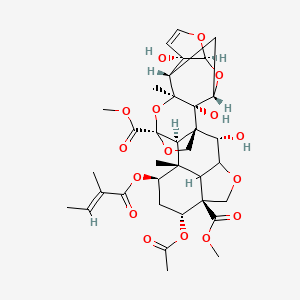
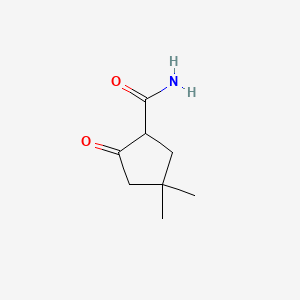

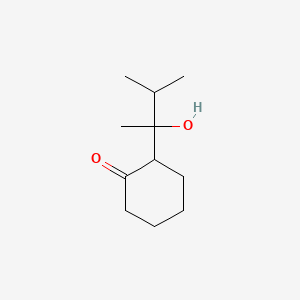

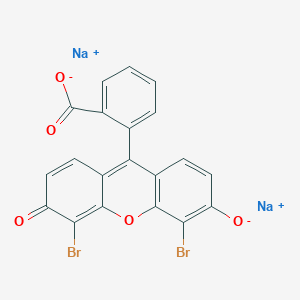
![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine](/img/structure/B13832211.png)
